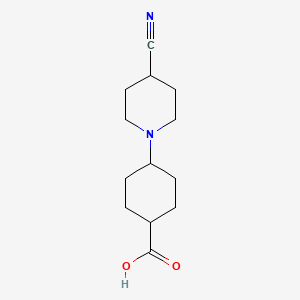

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid

Overview

Description

“4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid” is a compound that has attracted the attention of researchers in recent years. It is used for pharmaceutical testing and is available as a high-quality reference standard .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . The synthesized piperidone analogs have been bio-assayed for their varied activity .Molecular Structure Analysis

The molecular formula of “this compound” is C13H20N2O2, and its molecular weight is 236.31 g/mol.Chemical Reactions Analysis

The carboxylic acid group at the C-3 position and the keto group at the C-4 position are essential for hydrogen bonding interactions with DNA bases .Scientific Research Applications

Catalytic Activity and Selectivity

A study focused on the copper(ii) metal-organic framework (MOF) for its catalytic activity in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in a water/ionic liquid medium. This research demonstrates the potential of MOFs in catalyzing the conversion of cyclohexane, which could be indirectly related to the broader chemical family of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid. The framework showed good catalytic activity and selectivity, and it could be recycled without significant loss of efficiency, highlighting its sustainability and efficiency in chemical processes Anup Paul et al., 2016.

Mechanism of Action

Target of Action

The primary targets of 4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid are the Penicillin Binding Proteins (PBPs) of Escherichia coli and Pseudomonas aeruginosa . PBPs are a group of proteins that are essential for the synthesis of the bacterial cell wall, making them a common target for antimicrobial agents .

Mode of Action

The compound interacts with its targets, but the binding efficacy is limited . The binding affinity to PBPs was evaluated by observing morphological changes in Escherichia coli rods under an optical microscope .

Biochemical Pathways

The compound has shown promising antibacterial activity against both gram-positive microorganisms and demonstrated effective inhibition of escherichia coli

Result of Action

The molecular and cellular effects of this compound’s action are primarily antimicrobial. The compound has shown promising antibacterial activity against both Gram-positive microorganisms and demonstrated effective inhibition of Escherichia coli . Its activity against pseudomonas aeruginosa was moderate .

Biochemical Analysis

Biochemical Properties

4-(4-Cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of amino acids like tyrosine . The compound’s interaction with HPPD can inhibit the enzyme’s activity, leading to alterations in metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

properties

IUPAC Name |

4-(4-cyanopiperidin-1-yl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c14-9-10-5-7-15(8-6-10)12-3-1-11(2-4-12)13(16)17/h10-12H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCSZPWVDJBWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2CCC(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)

![5-alanylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478971.png)

![5-prolyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478973.png)

![5-(3-aminopropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478975.png)

![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478979.png)

![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)

![(6-(Piperidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478982.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)

![5-(2-chloropropanoyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478985.png)

![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)